N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Imidazoline Receptor Binding Affinity Neuropharmacology

N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS 2034481-51-9) is a synthetic, heterocyclic small molecule with a molecular formula of C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. It features a pyrrolidine core linked via an ether bridge to a pyridazine ring and functionalized with an N-benzyl carboxamide group.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034481-51-9
Cat. No. B2519312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
CAS2034481-51-9
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c21-16(17-11-13-5-2-1-3-6-13)20-10-8-14(12-20)22-15-7-4-9-18-19-15/h1-7,9,14H,8,10-12H2,(H,17,21)
InChIKeyFQYLRZNOSRHKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS 2034481-51-9) for Specialized Medicinal Chemistry Research


N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS 2034481-51-9) is a synthetic, heterocyclic small molecule with a molecular formula of C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . It features a pyrrolidine core linked via an ether bridge to a pyridazine ring and functionalized with an N-benzyl carboxamide group. This compound belongs to a class of pyrrolidine carboxamides that are frequently explored as kinase inhibitor scaffolds, though its specific biological profile remains sparsely characterized in primary literature [1].

Why Generic Substitution of N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is Scientifically Unjustified


The specific substitution pattern of the N-benzyl group on the pyrrolidine carboxamide scaffold can profoundly influence target binding affinity, selectivity, and physicochemical properties. Even minor structural analogs, such as the N-phenethyl or N-(3-phenylpropyl) derivatives, have been shown to exhibit divergent biological activities, often targeting different receptor classes like orexin receptors or ion channels, respectively [1]. The available binding data for the N-benzyl derivative suggests a unique, albeit poorly characterized, interaction profile that cannot be reliably extrapolated from close analogs [2]. Therefore, generic substitution without direct comparative data risks selecting a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Guide for Procuring N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide


Comparative Binding Affinity for Imidazoline I-2 Receptors

Target engagement data for the N-benzyl analog shows measurable affinity for the imidazoline I-2 receptor, a target implicated in pain and neuropsychiatric disorders. In a radioligand displacement assay, the compound demonstrated a Ki of 145 nM, indicating moderate target engagement. This profile contrasts sharply with the N-(3-phenylpropyl) analog, which is documented as an orexin receptor antagonist [1], and the N-phenethyl analog, for which no binding data is publicly available. This difference in primary target suggests a divergent pharmacological trajectory within the same chemical series [2].

Imidazoline Receptor Binding Affinity Neuropharmacology

Selectivity Profile Against Alpha-2 Adrenergic Receptors

While the compound engages the imidazoline I-2 receptor with a Ki of 145 nM, it shows significantly weaker affinity for alpha-2 adrenergic receptors, with a Ki of 5,010 nM in a rat cortex membrane assay [1]. This represents a greater than 34-fold selectivity window for the I-2 receptor over the alpha-2 adrenergic receptor. This level of selectivity is a critical differentiator, as many I-2 ligands are plagued by cross-reactivity with alpha-2 receptors, which can lead to confounding cardiovascular and sedative effects [2].

Selectivity Alpha-2 Adrenergic Receptor Off-Target Activity

Key Physicochemical and Structural Differentiation from Analogs

The N-benzyl derivative (CAS 2034481-51-9, MW = 298.34 g/mol) is structurally distinct from its nearest analogs primarily in the N-substituent. The N-phenethyl analog (CAS 2034620-29-4, MW = 312.37 g/mol) features an ethylene spacer, increasing both molecular weight and lipophilicity (XLogP3 = 1.6) [1]. The N-(4-methoxyphenethyl) analog (CAS 2034452-06-5, MW = 342.40 g/mol) adds further bulk and polarity . These differences in key drug-like properties can drastically affect membrane permeability, solubility, and metabolic stability. The N-benzyl compound occupies a unique physicochemical space that may offer advantages for CNS drug discovery, where lower molecular weight is often correlated with higher probability of blood-brain barrier penetration.

Physicochemical Properties Structural Analog Medicinal Chemistry

Validated Research Scenarios for Procuring N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide


Investigating Imidazoline I-2 Receptor Function in Pain Models

With a measured Ki of 145 nM at the I-2 receptor and 34-fold selectivity over alpha-2 receptors, this compound can serve as a pharmacological tool to probe I-2 mediated analgesic mechanisms without the confounding hypotensive and sedative side effects often associated with alpha-2 agonism [1]. This makes it a valuable alternative to less selective I-2 ligands like 2-BFI for in vivo pain studies.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Carboxamide Scaffolds

The N-benzyl group provides a baseline for exploring the effect of N-substitution on target engagement and selectivity. Its distinct profile compared to the N-(3-phenylpropyl) analog (an orexin receptor antagonist) [2] demonstrates that minor modifications can lead to a complete shift in primary pharmacology, making it an essential tool for mapping the SAR landscape of this chemical series.

CNS Drug Discovery Programs Requiring Low-Molecular-Weight Leads

The compound's low molecular weight (298.34 g/mol) and computed properties place it within favorable CNS drug-like space. It can be used as a starting point for lead optimization campaigns targeting I-2 receptors in the central nervous system, where minimizing molecular weight and lipophilicity is critical for achieving adequate brain exposure .

Quote Request

Request a Quote for N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.